molecular formula C21H24N2O5 B2897837 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 900997-30-0

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2897837
CAS RN: 900997-30-0
M. Wt: 384.432
InChI Key: SDINXCMUMAHKAM-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Comprehensive Analysis of N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide Applications

The compound N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide has several potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Pharmacological Research: This compound exhibits a structure that suggests potential for pharmacological activity. Its analogs have been studied for various biological activities, including analgesic properties . The presence of the dimethoxyphenyl group could imply a role in central nervous system activity, as methoxy groups on aromatic rings are often seen in CNS-active drugs.

Catalysis in Organic Synthesis: The related structures have been used in catalytic protocols for the synthesis of organic compounds. The dimethoxyphenyl moiety can participate in Michael addition reactions, which are valuable in creating bioactive molecules . This compound could serve as a precursor or an intermediate in such reactions.

Material Science: Compounds with similar structures have been utilized in the development of new materials. Their stability and potential for varied chemical modifications make them suitable candidates for creating novel polymers or coatings with specific properties.

Bioactive Compound Synthesis: The triazole moiety in related compounds has been associated with a variety of biological effects. This compound could be a precursor in the synthesis of β-azolyl ketones, which are important in fungicide, bactericide, and herbicide formulations .

Analytical Chemistry: Derivatives of this compound may be used as standards or reagents in analytical methods such as HPLC. Their unique chemical properties can aid in the separation and identification of complex mixtures .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-7-4-14(5-8-17)10-20(24)22-15-11-21(25)23(13-15)16-6-9-18(27-2)19(12-16)28-3/h4-9,12,15H,10-11,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDINXCMUMAHKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide

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